2-(3-((4-ethylphenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Structural Chemistry and Properties
Research by Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives, highlighting their ability to form gels and crystalline structures upon treatment with various acids. This study provides insights into the complex behaviors of similar compounds in different chemical environments, indicating potential applications in material science and drug formulation (Karmakar, Sarma, & Baruah, 2007).
Cytotoxic Activities
Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives for their cytotoxic activity against breast and colon cancer cell lines. This research demonstrates the potential therapeutic applications of such compounds in cancer treatment, with one compound showing significant potency compared to the reference drug, 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antibacterial Agents
The synthesis and characterization of novel compounds for their potential as broad-spectrum antibacterial agents were reported by Hashimoto et al. (2007). These compounds, including key intermediates used in optimized synthesis, are effective against resistant organisms such as MRSA, highlighting their significance in addressing antibiotic resistance (Hashimoto et al., 2007).
Herbicidal Activities
Luo et al. (2008) designed and synthesized triazolinone derivatives with herbicidal activities, targeting the Protoporphyrinogen oxidase enzyme. This study showcases the agricultural application of such compounds, offering a new approach to weed control in rice fields, with one compound displaying comparable activity to commercial herbicides (Luo, Jiang, Wang, Chen, & Yang, 2008).
Enzyme Inhibitory Activities
Research by Virk et al. (2018) on the synthesis of acetamide derivatives and their enzyme inhibitory activities against carbonic anhydrase and cholinesterases indicated potential applications in treating conditions associated with these enzymes. One compound demonstrated good activity, highlighting the therapeutic potential of similar compounds (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of indole , a heterocyclic compound that is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, but the specific interactions of this compound remain to be elucidated.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
properties
IUPAC Name |
2-[3-(4-ethylphenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O5S/c1-3-17-4-11-21(12-5-17)35(32,33)24-15-29(16-25(30)28-19-8-6-18(27)7-9-19)23-13-10-20(34-2)14-22(23)26(24)31/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWAQJLGIWHXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.